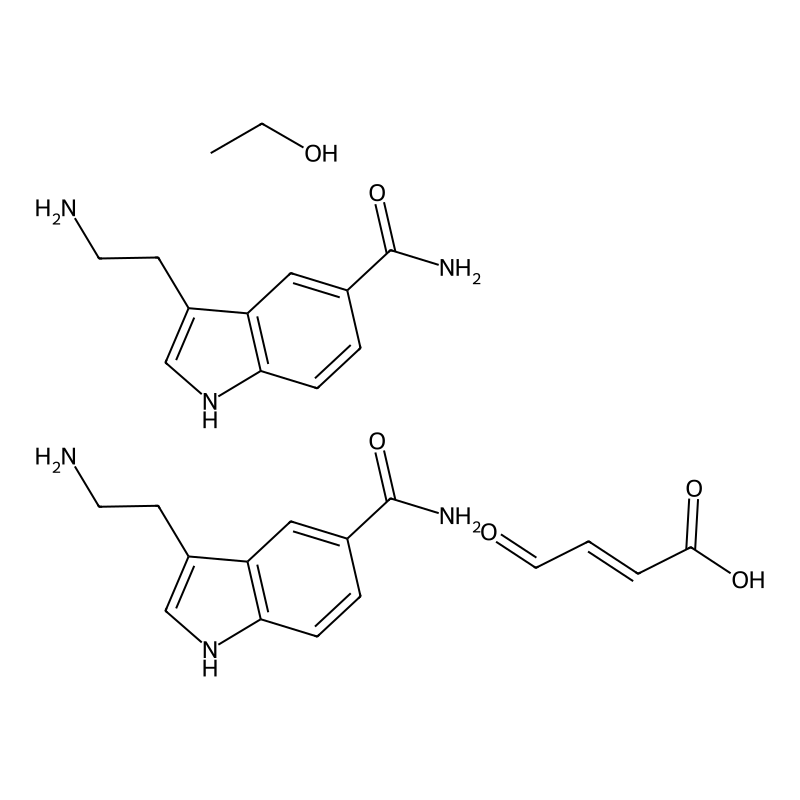

5-Carboxamidotryptamine maleate salt hemiethanolate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-Carboxamidotryptamine maleate salt hemiethanolate is a chemical compound with the molecular formula and a molecular weight of approximately 319.313 g/mol. It is characterized by its structure, which includes an indole moiety, a carboxamide group, and a maleate salt component. The compound is primarily recognized for its role as a serotonin receptor agonist, influencing various biological pathways related to neurotransmission and mood regulation .

The chemical behavior of 5-carboxamidotryptamine maleate salt hemiethanolate is largely influenced by its functional groups. Key reactions include:

- Acid-Base Reactions: The carboxylic acid group in the maleate component can participate in acid-base reactions, making it soluble in polar solvents.

- Hydrolysis: Under certain conditions, the amide bond can undergo hydrolysis, yielding 5-carboxamidotryptamine and maleic acid.

- Esterification: The compound can react with alcohols to form esters, potentially altering its solubility and biological activity.

These reactions are essential for understanding the compound's stability and reactivity in biological systems.

5-Carboxamidotryptamine maleate salt hemiethanolate exhibits significant biological activity as a serotonin receptor agonist. It interacts predominantly with the 5-HT_1A and 5-HT_2A receptor subtypes, which are implicated in various physiological processes such as:

- Mood Regulation: Its agonistic action on serotonin receptors suggests potential applications in treating mood disorders like depression and anxiety.

- Neurotransmission: The compound may influence neurotransmitter release and synaptic plasticity, contributing to cognitive functions.

- Vasodilation: Some studies indicate that it may promote vasodilation via serotonin receptor pathways, impacting cardiovascular health.

The synthesis of 5-carboxamidotryptamine maleate salt hemiethanolate typically involves multi-step organic reactions:

- Formation of 5-Carboxamidotryptamine: This can be achieved through the reaction of tryptamine with appropriate carboxylic acids under controlled conditions.

- Salt Formation: The carboxamide product is then reacted with maleic acid to form the maleate salt.

- Hemiethanolate Formation: The final step involves treating the maleate salt with ethanol under specific conditions to yield the hemiethanolate form.

These methods require careful control of reaction conditions to ensure high purity and yield of the desired product .

5-Carboxamidotryptamine maleate salt hemiethanolate has several potential applications:

- Pharmaceutical Research: It serves as a lead compound for developing new antidepressants or anxiolytics due to its serotonin receptor activity.

- Neuroscience Studies: Researchers utilize it to investigate serotonin signaling pathways and their implications in various neurological disorders.

- Chemical Probes: The compound can be employed as a chemical probe in pharmacological studies to elucidate receptor mechanisms.

Interaction studies involving 5-carboxamidotryptamine maleate salt hemiethanolate focus on its binding affinity and efficacy at serotonin receptors. Key findings include:

- Receptor Binding Affinity: It has demonstrated high affinity for both 5-HT_1A and 5-HT_2A receptors, indicating its potential effectiveness as a therapeutic agent.

- Functional Assays: In vitro assays have shown that it can modulate intracellular signaling pathways associated with these receptors, influencing downstream effects such as cAMP levels and calcium mobilization .

These studies are crucial for understanding how this compound might be used therapeutically.

Several compounds share structural or functional similarities with 5-carboxamidotryptamine maleate salt hemiethanolate. Notable examples include:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Tryptamine | Indole structure | Serotonin receptor agonist | Basic amine structure |

| Serotonin | Indole structure | Endogenous neurotransmitter | Natural ligand for serotonin receptors |

| 5-Hydroxytryptophan | Precursor to serotonin | Precursor for neurotransmitter synthesis | Direct involvement in serotonin production |

| Melatonin | Indole structure | Regulates sleep-wake cycle | Involved in circadian rhythm regulation |

These compounds highlight the unique aspects of 5-carboxamidotryptamine maleate salt hemiethanolate while also emphasizing the broader context of its pharmacological potential within serotonergic systems.

The exploration of tryptamine derivatives in neuropharmacology dates to the mid-20th century, when researchers sought to modify serotonin (5-hydroxytryptamine, 5-HT) to create compounds with enhanced receptor specificity and metabolic stability. Tryptamine itself, a monoamine alkaloid, serves as the structural backbone for serotonin and numerous psychoactive substances . Early modifications focused on substituting the indole ring’s 5-position, leading to the synthesis of 5-carboxamidotryptamine (5-CT) in the 1980s as a high-affinity serotonin receptor agonist .

The development of 5-CT maleate hemiethanolate emerged from efforts to address the poor solubility of early tryptamine derivatives. By forming a maleate salt (a dicarboxylic acid conjugate) and incorporating hemiethanolate solvation, researchers achieved a crystalline solid with improved handling properties for in vitro assays . This advancement coincided with the cloning of serotonin receptor subtypes in the 1990s, which revealed the need for precise pharmacological tools to discriminate between 5-HT~1A~, 5-HT~1B~, and 5-HT~1D~ receptors .

Structural Rationale for 5-CT Modifications in Receptor Targeting

The molecular structure of 5-CT maleate hemiethanolate (C~17~H~23~N~3~O~6~) reflects strategic modifications to optimize receptor interactions:

- Carboxamide Substitution: The 5-carboxamido group (-CONH~2~) enhances hydrogen bonding with serine residues (e.g., Ser5x43) in the orthosteric binding pocket of 5-HT~1A~ receptors, increasing binding affinity compared to serotonin .

- Maleate Counterion: Maleic acid forms a stable salt with the tryptamine base, improving aqueous solubility (1.2 mg/mL in water at 25°C) and reducing hygroscopicity .

- Hemiethanolate Solvate: Ethanol molecules in the crystal lattice enhance thermal stability (decomposition point: 248°C) and prevent polymorphic transitions during storage .

Table 1: Comparative Receptor Affinities of 5-CT Derivatives

| Receptor Subtype | 5-CT Maleate Hemiethanolate (K~i~, nM) | Serotonin (K~i~, nM) |

|---|---|---|

| 5-HT~1A~ | 0.3–0.7 | 5–10 |

| 5-HT~1B~ | 1.2–2.1 | 15–20 |

| 5-HT~1D~ | 1.5–3.0 | 20–30 |

| 5-HT~7~ | 8.5–12.0 | 50–60 |